1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC11200126
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-4+ |
| Standard InChI Key | KKHJKZINKGURIX-QPJJXVBHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C(=O)N |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N |
Introduction
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring functionalized with a cinnamoyl group (derived from 4-methoxycinnamic acid) and a carboxamide group. The compound's molecular structure suggests potential applications in medicinal chemistry, particularly in drug design for targeting neurological or inflammatory pathways.
Synthesis
The synthesis of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide typically involves:
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Cinnamoylation Reaction: The attachment of the cinnamoyl group via an acylation reaction with 4-methoxycinnamic acid or its derivatives.
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Amide Bond Formation: Coupling of the piperidine derivative with an appropriate carboxylic acid or acid chloride using coupling agents like EDCI or DCC.
Structural Features
The compound exhibits the following structural characteristics:
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Electron Delocalization: The conjugated double bond in the propenoyl chain contributes to delocalization, enhancing stability.
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Hydrophobic and Hydrophilic Balance: The methoxy group and amide functionality provide a balance between hydrophobicity and hydrophilicity, potentially aiding in bioavailability.
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Piperidine Conformation: The piperidine ring adopts a chair conformation, which is energetically favorable.
Computational Predictions
Using computational tools like molecular docking and QSAR modeling, the compound has been evaluated for its interaction with biological targets:
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Predicted binding affinity for monoamine transporters like DAT and NET.
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Potential inhibitory activity against cyclooxygenase enzymes (COX).
Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Activity |
|---|---|---|
| Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- | 245.32 | Dopamine transporter inhibition |
| (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | 321.41 | Crystal stabilization via hydrogen bonding |
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